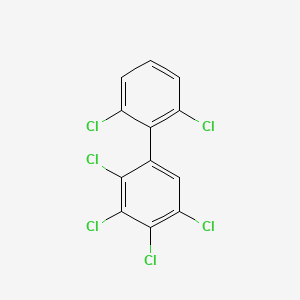

2,2',3,4,5,6'-Hexachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,4,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in industrial applications such as dielectric fluids in transformers, capacitors, and as plasticizers in paints and cements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,5,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5,6’-Hexachlorobiphenyl, was historically conducted through batch processes in large reactors. The chlorination process was carefully monitored to achieve the desired degree of chlorination, and the resulting mixture was purified through distillation and other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’,3,4,5,6’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated biphenyls.

Reduction: Dechlorination can occur under reductive conditions, often using metal catalysts.

Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reductive dechlorination often employs palladium or nickel catalysts in the presence of hydrogen gas.

Substitution: Halogen exchange reactions typically use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various hydroxylated biphenyls, partially dechlorinated biphenyls, and substituted biphenyl derivatives .

Applications De Recherche Scientifique

Historical Applications

Historically, 2,2',3,4,5,6'-Hexachlorobiphenyl was utilized in various applications prior to its ban in the late 1970s:

- Electrical Equipment : It was commonly used in transformers and capacitors due to its insulating properties.

- Hydraulic Fluids : The compound served as a hydraulic fluid in various machinery.

- Plasticizers : It was incorporated into synthetic resins and plastics to enhance flexibility.

- Surface Coatings : Used in paints and inks for its stability and resistance to degradation.

The ban on PCBs began in January 1979 due to growing concerns over their environmental impact and health risks associated with exposure .

Scientific Research Applications

Despite its ban for commercial use, this compound remains relevant in scientific research. Its applications can be categorized as follows:

Toxicological Studies

Research has focused on understanding the toxicological effects of this compound on both humans and animals. Studies have shown that exposure can lead to various health issues:

- Neurodevelopmental Effects : Developmental exposure in laboratory animals has been linked to adverse neurodevelopmental outcomes .

- Liver Toxicity : High exposure levels have been associated with liver damage and metabolic disorders .

- Carcinogenic Potential : While direct evidence of carcinogenicity is limited, PCBs are known to interact synergistically with other toxic compounds, potentially increasing cancer risk .

Environmental Monitoring

Due to its persistence in the environment, this compound is often studied within the context of environmental monitoring:

- Bioaccumulation Studies : Research has demonstrated that PCBs bioaccumulate in the food chain, posing risks to wildlife and human health .

- Soil and Water Contamination : Monitoring efforts assess the presence of PCBs in soil and water samples to evaluate environmental health risks .

Case Study 1: Neurodevelopmental Impact

A study conducted at the University of Iowa examined the effects of multiple ortho-substituted PCBs on neurodevelopment in rats. The results indicated significant neurodevelopmental impairments associated with developmental exposure to this compound . The findings underscore the importance of understanding PCB exposure during critical developmental periods.

Case Study 2: Environmental Persistence

Research conducted by the Interstate Technology and Regulatory Council highlighted the persistence of PCBs like this compound in various environmental media. The study emphasized the need for ongoing monitoring and remediation efforts due to their long-term ecological impacts .

Mécanisme D'action

The mechanism by which 2,2’,3,4,5,6’-Hexachlorobiphenyl exerts its effects involves its interaction with cellular components. PCBs can disrupt endocrine function by mimicking or inhibiting natural hormones. They can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another PCB with similar environmental persistence and toxicity.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its use in industrial applications and similar toxicological profile

Uniqueness

2,2’,3,4,5,6’-Hexachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its structure determines its persistence in the environment and its potential to bioaccumulate in living organisms .

Activité Biologique

2,2',3,4,5,6'-Hexachlorobiphenyl (PCB 149) is a member of the polychlorinated biphenyl (PCB) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. This compound has been extensively studied due to its biological activity and implications for human and animal health. This article reviews the biological effects of PCB 149, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula : C₁₂H₄Cl₆

- Molar Mass : 360.86 g·mol⁻¹

- Appearance : Viscous oily liquid

- Biological Half-life : Approximately 436.52 days in humans .

The biological activity of PCB 149 is primarily mediated through its interaction with cellular signaling pathways and receptors:

- Aryl Hydrocarbon Receptor (AhR) : PCB 149 can activate the AhR, leading to alterations in gene expression associated with xenobiotic metabolism and carcinogenesis. This activation can disrupt calcium homeostasis by sensitizing ryanodine receptors (RyRs), which may have neurotoxic effects .

- Reactive Oxygen Species (ROS) Generation : PCB 149 has been shown to increase the production of ROS, leading to oxidative stress and potential cellular injury. This oxidative stress contributes to tumor promotion by inhibiting intercellular communication .

Animal Studies

Research involving animal models has provided insights into the toxicological profile of PCB 149:

- Liver Effects : In a study with rats exposed to various concentrations of PCB 149, there was an increase in liver weight and activation of hepatic enzymes such as ethoxyresorufin-O-deethylase (EROD) and aminopyrine demethylase. However, no acute toxic effects were observed at the doses tested .

- Neurodevelopmental Impact : Developmental exposure studies have indicated that PCBs can cause adverse neurodevelopmental outcomes in laboratory animals. Specifically, exposure to multiple ortho-substituted PCBs, including PCB 149, has been linked to altered thyroid function and neurobehavioral changes in offspring .

Case Studies

- Cohort Study on In Utero Exposure : A study examined the effects of prenatal exposure to PCBs on neurodevelopment. The findings suggested associations between PCB exposure and cognitive deficits in children, highlighting the long-term consequences of early-life exposure .

- Metabolism Studies : Research has demonstrated that human liver microsomes metabolize PCB 149 into hydroxylated metabolites, which may possess distinct biological activities compared to the parent compound. These metabolites have been implicated in neurotoxic effects due to their ability to interfere with neurotransmitter systems .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-2-1-3-7(14)9(6)5-4-8(15)11(17)12(18)10(5)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPQKLGBEKEZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074202 | |

| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-15-0 | |

| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12209RQ3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.